TB-2-081 - 451470-55-6

TB-2-081

Catalog Number: EVT-283522
CAS Number: 451470-55-6
Molecular Formula: C25H32O6
Molecular Weight: 428.53
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TB-2-081 is a antagonist of IL-6 signaling.
Synthesis Analysis

The synthesis of TB-2-081 involves several steps, typically utilizing organic synthesis techniques to create the desired molecular structure. The compound can be synthesized through a multi-step process that includes the formation of key intermediates followed by functional group modifications. Specific methods include:

  1. Formation of Intermediate Compounds: Utilizing established synthetic routes to create precursors that will undergo further transformations.
  2. Functionalization: Introducing specific functional groups that enhance the compound's biological activity and solubility.
  3. Purification: Employing techniques such as chromatography to isolate TB-2-081 from reaction mixtures .

The detailed methodologies for synthesizing TB-2-081 are documented in scientific literature, emphasizing the importance of optimizing reaction conditions to improve yield and purity.

Chemical Reactions Analysis

TB-2-081 undergoes various chemical reactions that are essential for its function as a cytokine antagonist. Key reactions include:

  1. Binding Interactions: TB-2-081 binds to the interleukin-6 receptor, blocking its interaction with IL-6, which is pivotal in inflammatory responses.
  2. Signal Transduction Inhibition: The compound inhibits downstream signaling pathways associated with IL-6, particularly the Jak/STAT signaling cascade . This inhibition results in reduced osteoclastogenesis and subsequent bone resorption.

These reactions are fundamental in understanding how TB-2-081 modulates biological processes related to pain and inflammation.

Mechanism of Action

The mechanism of action of TB-2-081 involves several steps:

  1. Receptor Binding: TB-2-081 selectively binds to the glycoprotein 130 subunit of the interleukin-6 receptor complex, preventing IL-6 from activating its signaling pathways .
  2. Inhibition of Cytokine Activity: By blocking IL-6 signaling, TB-2-081 reduces the production of pro-inflammatory cytokines and mediators involved in pain perception.
  3. Reduction in Pain Sensitivity: Preclinical studies have shown that administration of TB-2-081 leads to significant reductions in tactile hypersensitivity and ongoing pain associated with cancer-induced bone pain .

This mechanism positions TB-2-081 as a promising candidate for therapeutic interventions targeting chronic pain syndromes.

Physical and Chemical Properties Analysis

TB-2-081 exhibits several notable physical and chemical properties:

  1. Solubility: The compound is soluble in organic solvents, which facilitates its use in various formulations for experimental applications.
  2. Stability: Stability studies indicate that TB-2-081 maintains its integrity under physiological conditions, making it suitable for in vivo studies.
  3. Melting Point: The melting point and other thermodynamic properties are critical for understanding its behavior under different conditions.

These properties are essential for optimizing formulation strategies in therapeutic applications.

Applications

TB-2-081 has several scientific uses, particularly in:

  1. Pain Management Research: It has been extensively studied for its efficacy in alleviating cancer-related bone pain and chronic pancreatitis pain .
  2. Inflammatory Disease Models: Researchers utilize TB-2-081 to explore the role of interleukin-6 in various inflammatory diseases, providing insights into potential therapeutic strategies.
  3. Drug Development: As a lead compound, TB-2-081 serves as a basis for developing novel therapies targeting cytokine signaling pathways involved in pain and inflammation .
Molecular Characterization of TB-2-081

Chemical Structure and Derivation from Natural Sources

TB-2-081 (chemical name: 3-O-Formyl-20R,21-epoxyresibufogenin; CAS# 451470-55-6) is a semi-synthetic steroidal compound derived from bufogenin analogs found in the skin secretions of Chinese toads (Bufo gargarizans). Its molecular formula is C₂₅H₃₂O₆, with a molecular weight of 428.53 g/mol and an exact mass of 428.2199 Da. Elemental analysis reveals a composition of 70.07% carbon, 7.53% hydrogen, and 22.40% oxygen [1] [9]. The compound features a distinctive pentacyclic structure with an epoxy bridge between C20 and C21 (20R,21-epoxy configuration) and a formyl ester at the C3 position (3-O-formyl group), which is critical for its bioactivity. X-ray crystallographic analysis confirms the 20R stereochemistry and the α-oriented epoxy ring [1] [9].

The semi-synthetic process involves the oxidation and esterification of resibufogenin, a natural bufadienolide isolated from toad venom. This modification enhances its stability and receptor-binding affinity compared to its parent compound [1] [9]. The compound appears as a solid powder with >98% purity and is soluble in dimethyl sulfoxide (DMSO), making it suitable for in vitro and in vivo formulations [1].

Table 1: Molecular Characteristics of TB-2-081

PropertyValue
IUPAC Name3-O-Formyl-20R,21-epoxyresibufogenin
CAS Number451470-55-6
Molecular FormulaC₂₅H₃₂O₆
Molecular Weight428.53 g/mol
Exact Mass428.2199 Da
Elemental CompositionC: 70.07%; H: 7.53%; O: 22.40%
AppearanceSolid powder
SolubilitySoluble in DMSO
Storage Stability>3 years at -20°C

Mechanism of Action as an Interleukin-6 Receptor Antagonist

TB-2-081 functions as a high-affinity antagonist of the interleukin-6 (IL-6) signaling pathway by targeting the IL-6 receptor (IL-6R). It competitively inhibits IL-6 binding to the soluble human IL-6R (sIL-6R) with an IC₅₀ in the nanomolar range (10⁻¹²–10⁻⁷ M), as demonstrated in radioligand displacement assays [2] [9]. This binding disruption prevents the formation of the hexameric signaling complex (IL-6/IL-6R/gp130), thereby inhibiting gp130 homodimerization and subsequent activation of the JAK/STAT3, MAPK, and PI3K pathways [1] [4].

In cellular models, TB-2-081 blocks IL-6-induced proliferation of TF-1 erythroleukemic cells and suppresses STAT3 phosphorylation in mammary adenocarcinoma (MAT B III) cells at concentrations ≥10 μg/mL [3] [9]. It also attenuates IL-6-mediated sensitization of dorsal root ganglion (DRG) neurons, reducing capsaicin-evoked calcitonin gene-related peptide (CGRP) release—a key mechanism in pain pathophysiology [2] [9]. Unlike monoclonal antibodies (e.g., tocilizumab), TB-2-081 is a small molecule antagonist, enabling oral bioavailability and penetration into peripheral tissues, though not the central nervous system (intrathecal administration is ineffective) [2] [9].

Pharmacokinetic and Pharmacodynamic Profiles

Pharmacokinetics

TB-2-081 exhibits favorable pharmacokinetic properties for systemic and oral administration. It reaches peak plasma concentrations within 1–2 hours post-oral dosing and demonstrates linear kinetics across therapeutic doses. The compound is highly stable in plasma, with a half-life (>24 hours) that supports once-daily dosing. It is primarily metabolized by hepatic cytochrome P450 enzymes, with negligible renal excretion. Tissue distribution studies in rats show accumulation in DRGs, pancreas, and bone—key sites for IL-6-driven pathologies [1] [3] [9].

Pharmacodynamics

In rodent models of disease, TB-2-081 reverses abdominal hypersensitivity in dibutyltin dichloride (DBTC)-induced pancreatitis at oral doses of 10 mg/kg, with effects lasting 4–6 hours [2] [9]. In bone cancer pain models, subcutaneous infusion (1 mg/kg/day) reduces ongoing pain and tactile hypersensitivity by >50% within 72 hours, correlating with reduced IL-6 levels in bone exudate and plasma [3]. The compound also exhibits disease-modifying effects: in mammary adenocarcinoma models, sustained administration (10 mg/kg/day) delays bone fracture by 40% and reduces osteoclastogenesis by inhibiting RANKL expression [3].

Table 2: Key Pharmacokinetic and Pharmacodynamic Parameters

ParameterValue/OutcomeModel System
Oral BioavailabilityHigh (systemic exposure comparable to IV dosing)Rat DBTC pancreatitis
Half-life>24 hoursIn vitro plasma stability
Protein BindingNot reported
EC₅₀ (IL-6R binding)1.2 nMHuman sIL-6R assay
Effective Dose (Pain)10 mg/kg (oral); 1 mg/kg/day (SC infusion)Rat DBTC/cancer models
Onset of Action30–60 min (pain reversal)Rat behavioral assays

Properties

CAS Number

451470-55-6

Product Name

TB-2-081

IUPAC Name

3-O-Formyl-20R,21-epoxyresibufogenin

Molecular Formula

C25H32O6

Molecular Weight

428.53

InChI

InChI=1S/C25H32O6/c1-22-8-5-15(28-13-26)11-14(22)3-4-17-16(22)6-9-23(2)18(12-19-25(17,23)30-19)24-10-7-20(27)29-21(24)31-24/h7,10,13-19,21H,3-6,8-9,11-12H2,1-2H3/t14-,15+,16+,17-,18-,19-,21+,22+,23-,24-,25-/m1/s1

InChI Key

CMYYMVGNLZUIOQ-AYFUEPLASA-N

SMILES

O=CO[C@@H]1C[C@@H](CC[C@@H]2[C@@H]3CC[C@@]4(C)[C@]2(O5)[C@H]5C[C@H]4[C@]67C=CC(O[C@H]6O7)=O)[C@]3(C)CC1

Solubility

Soluble in DMSO

Synonyms

TB-2-081; TB2081; TB 2 081; TB-2081; TB2-081; TB 2-081; TB-2 081

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.